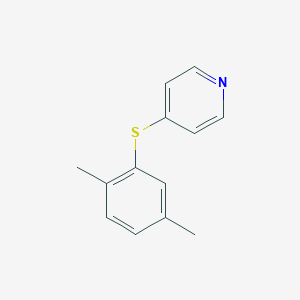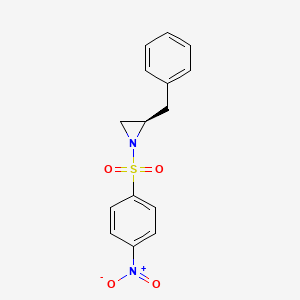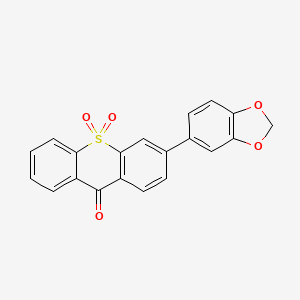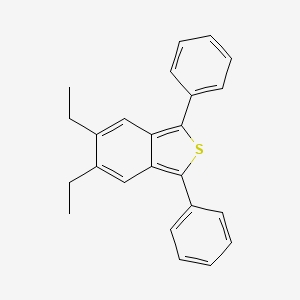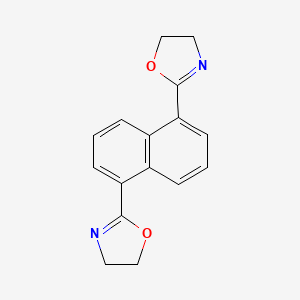methanone CAS No. 648929-20-8](/img/structure/B12604282.png)
[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl](1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropyloxy group, a difluoromethoxy group, and a thiazolyl methanone moiety
Preparation Methods
The synthesis of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Cyclopropyloxy Group: This step involves the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropyloxy group.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Final Coupling: The final step involves coupling the cyclopropyloxy and difluoromethoxy substituted phenyl ring with the thiazolyl methanone moiety using a coupling reagent such as a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone can be compared with similar compounds such as:
3-(Cyclopropyloxy)-4-(trifluoromethoxy)phenylmethanone: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
3-(Cyclopropyloxy)-4-(methoxy)phenylmethanone: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions.
3-(Cyclopropyloxy)-4-(chloromethoxy)phenylmethanone: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
The uniqueness of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648929-20-8 |
|---|---|
Molecular Formula |
C14H11F2NO3S |
Molecular Weight |
311.31 g/mol |
IUPAC Name |
[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)20-10-4-1-8(7-11(10)19-9-2-3-9)12(18)13-17-5-6-21-13/h1,4-7,9,14H,2-3H2 |
InChI Key |
IYZPWGMIISJDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)C3=NC=CS3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


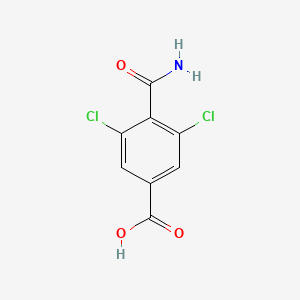
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
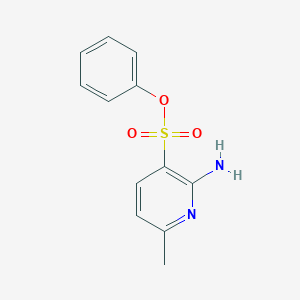
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
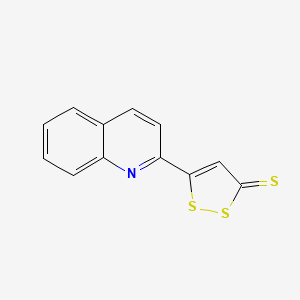
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
